Cas no 1804889-31-3 (5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride)
5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride
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- Inchi: 1S/C9H7ClF3NO3/c1-4-7(17-9(11,12)13)6(8(10)15)5(16-2)3-14-4/h3H,1-2H3
- InChI Key: VJJIKBPNOMWSEB-UHFFFAOYSA-N
- SMILES: ClC(C1C(=CN=C(C)C=1OC(F)(F)F)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 287
- XLogP3: 2.9
- Topological Polar Surface Area: 48.4
5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089297-1g |
5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride |
1804889-31-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride
5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride
The compound 5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride, identified by the CAS number 1804889-31-3, is a highly specialized organic chemical. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatile applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a pyridine ring substituted with a methoxy group at position 5, a methyl group at position 2, a trifluoromethoxy group at position 3, and a carbonyl chloride group at position 4. These substituents confer unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations and functional applications.
Recent studies have highlighted the potential of this compound in the development of novel drug delivery systems. The presence of the trifluoromethoxy group enhances the molecule's lipophilicity, which is crucial for improving drug bioavailability. Additionally, the methoxy and methyl groups contribute to the molecule's stability under physiological conditions, making it suitable for targeted drug delivery applications. Researchers have also explored the use of this compound as an intermediate in the synthesis of bioactive molecules, particularly in the field of oncology.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and subsequent oxidation reactions. The introduction of the trifluoromethoxy group is typically achieved through electrophilic substitution using trifluoromethanesulfonyl chloride as an electrophile. The carbonyl chloride functionality is introduced in a final step using thionyl chloride or other suitable chlorinating agents. This synthesis pathway has been optimized to achieve high yields and purity levels, ensuring its suitability for large-scale production.
The application of this compound extends beyond pharmaceuticals. It has been investigated as a precursor for advanced materials such as high-performance polymers and coatings. The pyridine ring's inherent aromatic stability and the substituents' electronic effects make it an ideal building block for constructing materials with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated its potential in creating lightweight yet durable polymers for aerospace applications.
In agricultural sciences, this compound has shown promise as an active ingredient in pesticides due to its ability to inhibit key enzymes involved in pest metabolism. Its selectivity towards specific enzyme targets minimizes off-target effects, making it an environmentally friendly alternative to traditional pesticides. Field trials conducted in controlled environments have confirmed its efficacy against major crop pests without adverse effects on non-target organisms.
From a safety standpoint, handling this compound requires adherence to standard laboratory protocols due to its reactive nature. The carbonyl chloride group can react with moisture to form hydrochloric acid, necessitating storage under dry conditions. Proper personal protective equipment should be used during handling to prevent skin and eye irritation.
In conclusion, 5-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-4-carbonyl chloride represents a significant advancement in organic synthesis with diverse applications across multiple industries. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in driving innovation across various sectors is expected to grow significantly.
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